Cas no 94443-88-6 (bacopaside X)

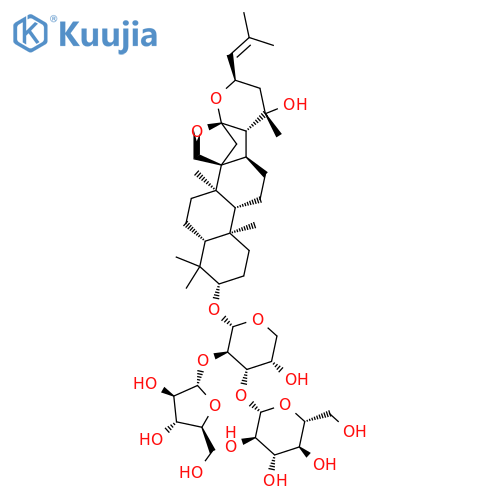

bacopaside X structure

商品名:bacopaside X

bacopaside X 化学的及び物理的性質

名前と識別子

-

- α-L-Arabinopyranoside, (3β,16β,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-

- Bacopaside VII

- Bacopaside X

- BACOSIDE X(SH)

- α-L-Arabinopyranoside, (3β,16β,23R)-16,23:16,30-diepoxy-020-hydroxydammar-24-en-3-yl O-α-L-arab...

- A-L-arabinofuranosyl-(1 inverted exclamation marku2)]-

- A-L-arabinopyranoside]

- Jujubogenin isomer of bacopasaponin C

- (3beta,16beta,23R)-16,23:16,30-diepoxy-20-hydroxydammar-24-en-3-yl O-alpha-L-arabinofuranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-3)]-alpha-L-arabinopyranoside

- (3β,16β,23R)-16,23:16,30-Diepoxy-20-hydroxydammar-24-en-3-yl O-α-L-arabinofuranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranoside (ACI)

- L

- D

- 4a,6a-Methano-1H,6H-phenanthro[2,1-d]pyrano[2,3-b]pyran, α-L-arabinopyranoside deriv. (ZCI)

- Dammarane, α-L-arabinopyranoside deriv. (ZCI)

- Bacopaside X, (-)-

- BacopasideVII

- HY-N5140

- CS-0032549

- CHEMBL506315

- P1040545PX

- UNII-P1040545PX

- 94443-88-6

- DTXSID00442623

- Jujubogenin isomer of bacopasaponin C (bacopaside X) (constituent of bacopa) [DSC]

- AKOS040760289

- MS-31678

- Q27285975

- (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- DA-71271

- bacopaside X

-

- インチ: 1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1

- InChIKey: RANQPHKSRUUPKK-GPUGMLHBSA-N

- ほほえんだ: C[C@@]12CC[C@H]3C([C@H](CC[C@]3(C)[C@H]1CC[C@@H]1[C@H]3[C@](O)(C)C[C@H](/C=C(\C)/C)O[C@@]43OC[C@]21C4)O[C@@H]1OC[C@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](CO)O1)(C)C

計算された属性

- せいみつぶんしりょう: 898.49300

- どういたいしつりょう: 898.49260089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 9

- 水素結合受容体数: 17

- 重原子数: 63

- 回転可能化学結合数: 9

- 複雑さ: 1710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 24

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 256Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.41

- ゆうかいてん: 228-233 ºC

- PSA: 255.91000

- LogP: 0.60580

bacopaside X 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B108315-1mg |

Bacopaside X |

94443-88-6 | 1mg |

$ 190.00 | 2023-04-19 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP0228-10mg |

Bacopaside X |

94443-88-6 | 98% | 10mg |

$270 | 2023-09-19 | |

| A2B Chem LLC | AX03363-1mg |

BacopasideVII |

94443-88-6 | ≥95% | 1mg |

$84.00 | 2024-07-18 | |

| ChromaDex Standards | ASB-00002014-010-10mg |

BACOSIDE X |

94443-88-6 | % | 10mg |

$762.00 | 2023-10-25 | |

| TargetMol Chemicals | TN1424-1 mL * 10 mM (in DMSO) |

Bacopaside X |

94443-88-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 1520 | 2023-09-15 | |

| 1PlusChem | 1P01DDWJ-5mg |

BacopasideVII |

94443-88-6 | ≥95% | 5mg |

$368.00 | 2024-04-19 | |

| TargetMol Chemicals | TN1424-25mg |

Bacopaside X |

94443-88-6 | 25mg |

¥ 19900 | 2024-07-20 | ||

| Ambeed | A999916-250mg |

Bacopaside VII |

94443-88-6 | 99% | 250mg |

$4108.0 | 2025-03-03 | |

| A2B Chem LLC | AX03363-5mg |

BacopasideVII |

94443-88-6 | ≥95% | 5mg |

$269.00 | 2024-05-20 | |

| A2B Chem LLC | AX03363-25mg |

BacopasideVII |

94443-88-6 | ≥95% | 25mg |

$1026.00 | 2024-07-18 |

bacopaside X 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

推奨される供給者

Amadis Chemical Company Limited

(CAS:94443-88-6)bacopaside X

清らかである:99%

はかる:250mg

価格 ($):2008